
Ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Overview
Description
The compound “Ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate” is a complex organic molecule. It contains a benzothiophene group, which is a type of heterocyclic compound, and a trifluoromethyl group, which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom .
Scientific Research Applications
Pharmaceutical Development
The trifluoromethyl group is a common feature in many FDA-approved drugs due to its ability to improve pharmacokinetic properties . Ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate could serve as a precursor for synthesizing new drug candidates, especially for targeting disorders where modulation of protein-ligand interactions is crucial.
Agrochemical Synthesis
Compounds with a trifluoromethyl group are often used in the development of agrochemicals . This compound could be utilized in creating pesticides or herbicides, offering potentially improved stability and bioactivity against a range of agricultural pests and weeds.
Medicinal Chemistry Research
In medicinal chemistry, the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules . Ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate could be a key intermediate in the synthesis of molecules designed to cross biological barriers more effectively.
Mechanism of Action
Mode of Action
The exact mode of action of Ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is currently unknown due to the lack of specific studies on this compound. Compounds with a trifluoromethyl group often exhibit unique behaviors due to the electronegativity of the fluorine atoms . This could potentially influence the interaction of Ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate with its targets.
Biochemical Pathways
The presence of a trifluoromethyl group in other compounds has been associated with various biological activities, including antiviral, anti-inflammatory, and anticancer effects
Result of Action
Compounds with a trifluoromethyl group have been associated with various biological activities, suggesting that ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate may have similar effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate. For instance, the presence of a trifluoromethyl group in other compounds has been associated with improved drug potency . .
properties
IUPAC Name |
ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O2S/c1-2-17-11(16)10-6-7-5-8(12(13,14)15)3-4-9(7)18-10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJUQGFWUYSWEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601155004 | |
| Record name | Benzo[b]thiophene-2-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601155004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1355171-98-0 | |
| Record name | Benzo[b]thiophene-2-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355171-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo[b]thiophene-2-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601155004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene](/img/structure/B1402239.png)
![4-[Chloro(difluoro)methoxy]-1-fluoro-2-nitro-benzene](/img/structure/B1402240.png)

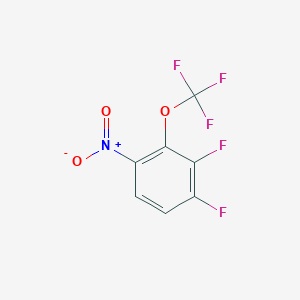
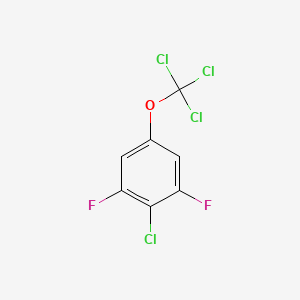
![1-[Chloro(difluoro)methoxy]-3-fluoro-2-nitro-benzene](/img/structure/B1402249.png)

![1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene](/img/structure/B1402251.png)
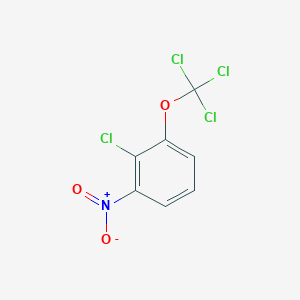
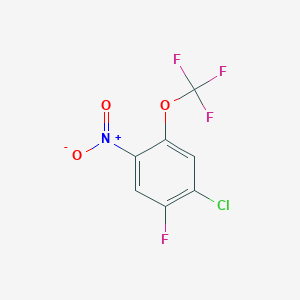

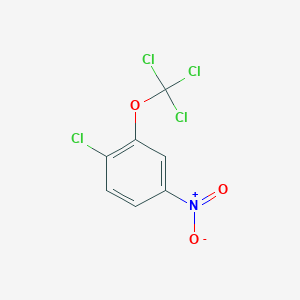
![4-[Chloro(difluoro)methoxy]-1-fluoro-2-(trifluoromethyl)benzene](/img/structure/B1402257.png)
